molecular formula C18H17NO B14717640 1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol CAS No. 6638-99-9

1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol

Cat. No.: B14717640
CAS No.: 6638-99-9
M. Wt: 263.3 g/mol
InChI Key: GUFRYZATWTZLIT-UHFFFAOYSA-N
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Description

1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol is an organic compound that features a naphthalene ring system substituted with an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-amino-5-methylbenzylamine. The reaction is usually carried out in an ethanol solvent with a few drops of acetic acid to catalyze the reaction. The mixture is stirred at ambient temperature for several hours, resulting in the formation of the desired product, which is then isolated by filtration and drying .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to halogenation, nitration, or sulfonation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of naphthylamine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated naphthalene derivatives.

Scientific Research Applications

1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-methyl-1-naphthol: A menadione analog with similar structural features but different functional groups.

    2-Amino-1-naphthol: Lacks the methyl group present in 1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol.

    1-Naphthol: Contains only the hydroxyl group without the amino and methyl substituents.

Properties

CAS No.

6638-99-9

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

1-[(2-amino-5-methylphenyl)methyl]naphthalen-2-ol

InChI

InChI=1S/C18H17NO/c1-12-6-8-17(19)14(10-12)11-16-15-5-3-2-4-13(15)7-9-18(16)20/h2-10,20H,11,19H2,1H3

InChI Key

GUFRYZATWTZLIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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